molecular formula C20H22N4O5 B4076370 N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide

N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No. B4076370
M. Wt: 398.4 g/mol
InChI Key: NBDNGKWWFGRFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide, commonly known as NBDHEX, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first synthesized by researchers at the University of Manchester in 2005 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of NBDHEX involves the inhibition of a protein called hexokinase II (HKII). HKII is an enzyme that plays a key role in the metabolism of cancer cells, allowing them to produce energy even under conditions of low oxygen levels. By inhibiting HKII, NBDHEX disrupts the energy production process of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, NBDHEX has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, NBDHEX has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using NBDHEX in lab experiments is its specificity for HKII. This allows researchers to study the effects of inhibiting HKII on cancer cell growth and metabolism. However, one limitation of NBDHEX is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on NBDHEX. One area of interest is the development of more potent derivatives of the compound. Additionally, researchers may investigate the use of NBDHEX in combination with other cancer therapies to enhance its effectiveness. Finally, further studies may be conducted to explore the potential anti-inflammatory effects of NBDHEX in the treatment of inflammatory diseases.

Scientific Research Applications

NBDHEX has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, NBDHEX has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c25-19(15-4-3-5-16(14-15)24(27)28)22-18-7-2-1-6-17(18)20(26)21-8-9-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNGKWWFGRFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.